molecular formula C12H24O2 B14739611 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane CAS No. 6290-33-1

2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane

Cat. No.: B14739611
CAS No.: 6290-33-1
M. Wt: 200.32 g/mol
InChI Key: BSGGXOUKQJUEMF-UHFFFAOYSA-N
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Description

2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including multiple alkyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and ketones or aldehydes. The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: May serve as a model compound for studying dioxane derivatives.

    Industry: Used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with different substituents.

    2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with distinct structural features.

Uniqueness

2-Ethyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is unique due to its specific alkyl substitutions, which may impart different chemical and physical properties compared to other dioxane derivatives

Properties

CAS No.

6290-33-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

BSGGXOUKQJUEMF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(C(O1)C(C)C)(C)C)C

Origin of Product

United States

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